1-Bromo-2-iodo-3-methylbenzene

Description

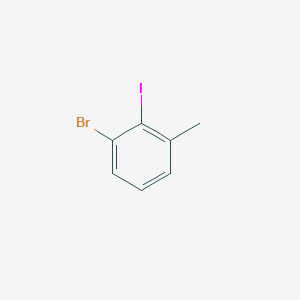

1-Bromo-2-iodo-3-methylbenzene (CAS: 869500-07-2) is a halogenated aromatic compound with the molecular formula C₇H₆BrI and a molecular weight of 296.93 g/mol. It is a solid with 98% purity and is stored under dark, dry conditions at 2–8°C . Structurally, it features bromine and iodine substituents at the 1- and 2-positions of a benzene ring, respectively, and a methyl group at the 3-position. This arrangement creates distinct electronic and steric effects, making it a versatile intermediate in synthesizing functional organic compounds, such as conductive polymers and organometallic complexes .

Safety data indicates hazards including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures emphasize avoiding inhalation and contact .

Properties

IUPAC Name |

1-bromo-2-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGPLEVEFFVKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679252 | |

| Record name | 1-Bromo-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869500-07-2 | |

| Record name | 1-Bromo-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of 3-methylbenzene (toluene). The typical synthetic route includes:

Iodination: The subsequent iodination involves the reaction of the brominated product with iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or a catalyst such as copper(II) sulfate (CuSO4).

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

1-Bromo-2-iodo-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) for hydroxylation and sodium methoxide (NaOCH3) for methoxylation.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4). Reduction reactions can convert the bromine or iodine atoms to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

- Hydroxylated and methoxylated derivatives.

- Biaryl compounds through coupling reactions.

- Carboxylic acids from oxidation of the methyl group.

Scientific Research Applications

1-Bromo-2-iodo-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET).

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those requiring halogenated aromatic intermediates.

Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-3-methylbenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing halogen atoms (bromine and iodine) and the electron-donating methyl group influences the reactivity and orientation of further substitutions on the benzene ring. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of biaryl compounds in Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

1-Bromo-3-chloro-2-methoxybenzene (CAS: 183802-98-4)

- Structural Differences : Replaces iodine with chlorine and introduces a methoxy group at the 2-position.

- Impact : The methoxy group (-OCH₃) is electron-donating, directing electrophilic substitution to the 4- and 6-positions, unlike the electron-withdrawing iodine in 1-bromo-2-iodo-3-methylbenzene. Chlorine’s lower atomic weight reduces molecular weight compared to iodine-containing analogs.

- Applications : Used in agrochemical intermediates; higher solubility in polar solvents due to the methoxy group .

1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS: 1256945-00-2)

- Structural Differences : Adds a trifluoromethyl (-CF₃) group at the 5-position.

- Impact : The strong electron-withdrawing -CF₃ group deactivates the ring, reducing reactivity toward electrophilic substitution. Enhances thermal stability and hydrophobicity.

- Applications : Valuable in pharmaceuticals for its metabolic stability .

1-Bromo-3-iodo-5-methylbenzene (CAS: 116632-38-3)

- Structural Differences : Methyl group at the 5-position instead of 3-position.

- Impact : Alters steric hindrance and regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The meta-methyl group may hinder access to the iodine site compared to the para-methyl derivative.

- Safety : Similar hazards (skin/eye irritation) due to shared halogen substituents .

Heterocyclic Analogs

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

- Structural Differences : Pyridine ring replaces benzene, introducing a nitrogen atom.

- Impact : Nitrogen’s electronegativity directs reactivity to the 2- and 6-positions. Higher solubility in water than benzene derivatives.

- Applications : Intermediate in pharmaceuticals and ligands for catalysis .

3-Bromo-2-chloro-6-methylpyridine (CAS: 185017-72-5)

Electronic and Steric Effects

- Impact: Increased steric hindrance reduces reactivity at the iodine site. Used in Ullmann couplings for biaryl synthesis .

- 2-Bromo-1,3-difluorobenzene (CAS: 64248-56-2):

Comparative Data Table

Biological Activity

1-Bromo-2-iodo-3-methylbenzene, an aromatic compound with the molecular formula C7H6BrI, is characterized by its unique substitution pattern on the benzene ring. This compound is of significant interest in both chemical and biological research due to its potential applications in pharmaceuticals and organic synthesis. Understanding its biological activity is critical for evaluating its utility in medicinal chemistry and toxicology.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the first position, an iodine atom at the second position, and a methyl group at the third position of the benzene ring. This arrangement influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrI |

| Molecular Weight | 227.93 g/mol |

| Log P (octanol-water partition coefficient) | 3.53 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |

This compound primarily engages in electrophilic aromatic substitution reactions, where it can act as both an electrophile and a nucleophile. The presence of halogen atoms (bromine and iodine) enhances its reactivity, making it a suitable candidate for various substitution reactions.

Biochemical Pathways:

- Electrophilic Aromatic Substitution: The compound can form a positively charged intermediate upon interaction with nucleophiles.

- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, facilitating further chemical transformations.

Case Studies

- Cytotoxicity Against Cancer Cell Lines:

- A study evaluating the effects of halogenated benzene derivatives on cancer cell lines indicated that similar compounds exhibited significant cytotoxicity, suggesting that this compound may also possess such properties .

- Pharmacological Applications:

Toxicological Considerations

The biological activity of this compound necessitates an understanding of its toxicological profile:

- Cytotoxic Effects: While beneficial for therapeutic applications, the cytotoxic properties may also pose risks, necessitating careful evaluation in drug development.

- Environmental Impact: As with many halogenated compounds, environmental persistence and bioaccumulation potential should be considered during application assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.